Cas no 93060-87-8 (1D-Myo-inositol 4,5-bisphosphate)

1D-Myo-inositol 4,5-bisphosphate structure
93060-87-8 structure
Product Name:1D-Myo-inositol 4,5-bisphosphate
Numero CAS:93060-87-8
MF:C6H14O12P2
MW:340.115684986115
CID:804910
PubChem ID:125004
Update Time:2024-10-26

1D-Myo-inositol 4,5-bisphosphate Proprietà chimiche e fisiche

Nomi e identificatori

    • myo-Inositol,4,5-bis(dihydrogen phosphate) (9CI)
    • inositol 4,5-bisphosphate
    • 1D-myo-inositol 4,5-bisphosphate
    • 4,5,-IP2
    • d-myo-inositol-4,5-bisphosphate
    • 1D-myo-inositol 4,5-bis(dihydrogen phosphate)
    • IP2
    • Inositol 4,5-biphosphate
    • Inositol-4,5-bisphosphate
    • myo-Inositol 4,5-diphosphate
    • Ins(4,5)P2
    • myo-Inositol 4,5-bisphosphate
    • GTPL5119
    • D-myo-Inositol 4,5-bisphosphate
    • BDBM50284584
    • myo-Inositol, 4,5-bis(dihydrogen phosphate)
    • C04064
    • A19369
    • 8-methyl-8-aza-bicyclo[3.2.1]octan-3-ami
    • (1R,2R,3S,4R,5S,6S)-3,4,5,6-tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]
    • {[(1R,2S,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(phosphonooxy)cyclohexyl]oxy}phosphonic acid
    • CHEBI:18156
    • 93060-87-8
    • CHEMBL21825
    • Q27073747
    • [(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate
    • PD048560
    • SCHEMBL9387601
    • 1D-Myo-inositol 4,5-bisphosphate
    • Inchi: 1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2+,3-,4-,5+,6+/m0/s1
    • Chiave InChI: MCKAJXMRULSUKI-UZAAGFTCSA-N
    • Sorrisi: P(=O)(O)(O)O[C@@H]1[C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 339.99604987g/mol
  • Massa monoisotopica: 339.99604987g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4
  • Complessità: 388
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 214
  • XLogP3: -5.9
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen